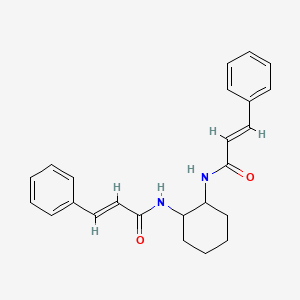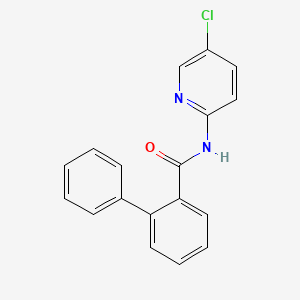![molecular formula C17H18N2O4S B5294661 methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate is a chemical compound that is used in scientific research for its unique properties and potential applications. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate involves the inhibition of specific enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of a specific enzyme known as glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. By inhibiting the activity of this enzyme, methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate can affect various cellular processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
Methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate has been shown to have various biochemical and physiological effects. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have anti-inflammatory effects and potential use in the treatment of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
Methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate has several advantages and limitations when used in lab experiments. One advantage is its ability to inhibit the activity of GSK-3β, which makes it useful in various fields of study. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the accuracy of experimental results. Additionally, this compound is relatively expensive and not readily available, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate in scientific research. One potential direction is its use in the development of new anti-cancer agents that target GSK-3β. Additionally, this compound has potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to explore the full potential of this compound and its applications in various fields of study.
Conclusion:
Methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate is a chemical compound that has potential applications in various fields of scientific research. This compound has a unique mechanism of action and has been extensively studied for its biochemical and physiological effects. While it has several advantages and limitations when used in lab experiments, there are several potential future directions for its use in the development of new therapies and treatments. Further studies are needed to fully explore the potential of this compound and its applications in scientific research.
Synthesis Methods
Methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of 2-methylindole with 4-nitrobenzenesulfonyl chloride in the presence of a base to form the intermediate product. This intermediate product is further reacted with methyl carbamate in the presence of a catalyst to form the final product, methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate.
Scientific Research Applications
Methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate has been extensively studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action that makes it useful in various fields of study. For instance, it has been used in cancer research as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
methyl N-[4-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-11-13-5-3-4-6-16(13)19(12)24(21,22)15-9-7-14(8-10-15)18-17(20)23-2/h3-10,12H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJJRTZITPUERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
![3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole](/img/structure/B5294586.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5294590.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294597.png)
![N-isopropyl-3-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5294604.png)
![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5294612.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5294620.png)

![1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B5294632.png)
![(4S)-4-(4-{[(3-cyclohexylpropanoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5294636.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)

![4-[(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B5294645.png)
